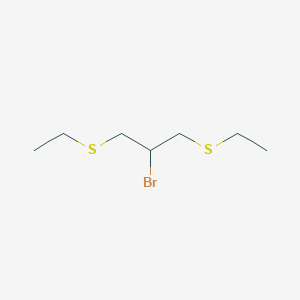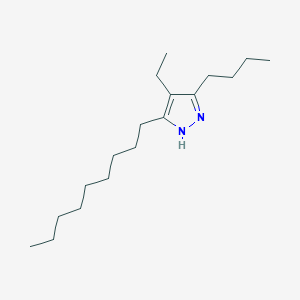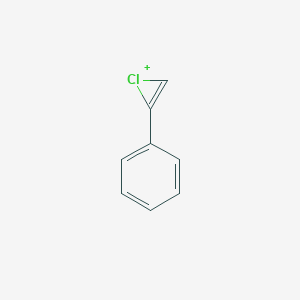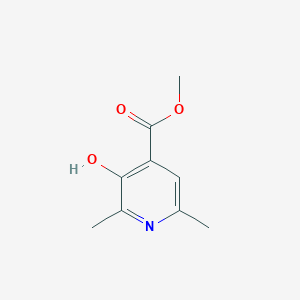![molecular formula C10H9Cl2N3O B14187748 5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine CAS No. 918898-04-1](/img/structure/B14187748.png)
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine typically involves the reaction of 4-amino-2,6-dichloronicotinamide with triethyl orthoacetate. This reaction proceeds under reflux conditions, leading to the formation of the desired pyridopyrimidine derivative . The reaction can be summarized as follows:
Starting Materials: 4-amino-2,6-dichloronicotinamide and triethyl orthoacetate.
Reaction Conditions: Reflux in an appropriate solvent.
Product: this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridopyrimidine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, particularly as an inhibitor of tyrosine kinase EGFR. It has shown promising cytotoxic effects against various cancer cell lines.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as tyrosine kinase EGFR. The compound binds to the active site of the enzyme, inhibiting its activity and leading to the suppression of cancer cell proliferation . The molecular docking studies have shown that the compound fits well into the binding pocket of EGFR, forming stable interactions with key amino acid residues.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dichloro-4-methoxy-2-methylpyrido[4,3-d]pyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.
5,7-Dichloro-4-ethoxy-2-ethylpyrido[4,3-d]pyrimidine: Similar structure but with an ethyl group instead of a methyl group.
5,7-Dichloro-4-ethoxy-2-methylpyrido[3,4-d]pyrimidine: Similar structure but with a different arrangement of the pyridine and pyrimidine rings.
Uniqueness
5,7-Dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both ethoxy and methyl groups
Propiedades
Número CAS |
918898-04-1 |
|---|---|
Fórmula molecular |
C10H9Cl2N3O |
Peso molecular |
258.10 g/mol |
Nombre IUPAC |
5,7-dichloro-4-ethoxy-2-methylpyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C10H9Cl2N3O/c1-3-16-10-8-6(13-5(2)14-10)4-7(11)15-9(8)12/h4H,3H2,1-2H3 |
Clave InChI |
UTXRMGFXIXXZPT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC2=CC(=NC(=C21)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)



![1H-Pyrrolo[2,3-b]pyridin-4-amine, 3-(2-amino-4-pyrimidinyl)-](/img/structure/B14187697.png)
![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)


![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
amino}ethan-1-ol](/img/structure/B14187736.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![5-Bromo-1-chloro-3-methyl-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14187755.png)

